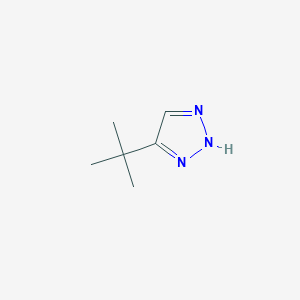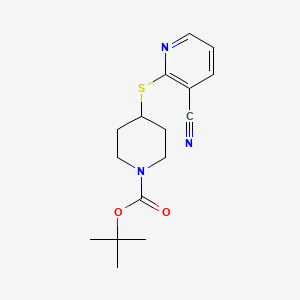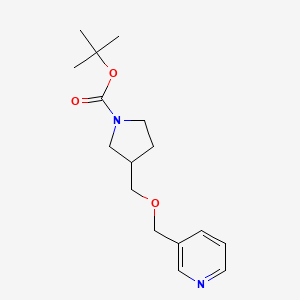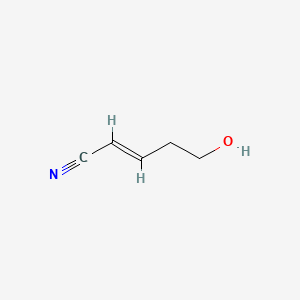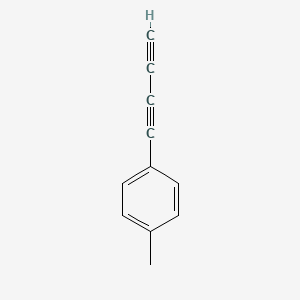
Benzene, 1-(1,3-butadiynyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1,3-butadiynyl)-4-methyl- is an organic compound characterized by a benzene ring substituted with a 1,3-butadiynyl group and a methyl group. This compound is part of the larger family of conjugated diynes, which are known for their unique molecular structures and reactivity. Conjugated diynes are important building blocks in organic synthesis and have applications in various fields, including materials science and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,3-butadiynyl)-4-methyl- can be achieved through several methods. One common approach involves the copper-catalyzed cross-coupling reactions between alkynyl halides and alkynyl metal compounds. For instance, the reaction of terminal alkynes with 1,1-dihaloalkenes in the presence of a copper catalyst and an appropriate ligand can yield the desired product . Another method involves the direct reaction of calcium carbide with aryl iodides, which provides a safe and efficient route to unsymmetrical 1,3-butadiynes .
Industrial Production Methods
Industrial production of Benzene, 1-(1,3-butadiynyl)-4-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1,3-butadiynyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the 1,3-butadiynyl group to alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-(1,3-butadiynyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1,3-butadiynyl)-4-methyl- involves its interaction with molecular targets through its conjugated diyne structure. The compound can participate in various chemical reactions, including cycloaddition and polymerization, which are facilitated by its unique electronic properties. These interactions can modulate biological pathways and influence the activity of enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,3-butadiynyl-: Similar in structure but lacks the methyl group.
1,4-Bis(butadiynyl)benzene: Contains two butadiynyl groups on the benzene ring.
1,3,5-Tris(4-ethynylphenyl)benzene: A more complex structure with multiple ethynyl groups.
Uniqueness
Benzene, 1-(1,3-butadiynyl)-4-methyl- is unique due to the presence of both a 1,3-butadiynyl group and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and materials science .
Propiedades
Número CAS |
348578-58-5 |
|---|---|
Fórmula molecular |
C11H8 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-buta-1,3-diynyl-4-methylbenzene |
InChI |
InChI=1S/C11H8/c1-3-4-5-11-8-6-10(2)7-9-11/h1,6-9H,2H3 |
Clave InChI |
YKOWXBXTHFPZKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


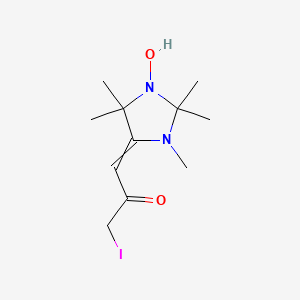
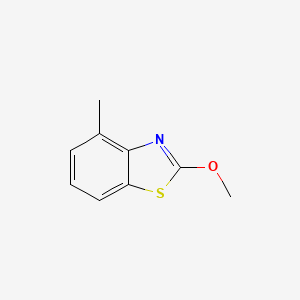
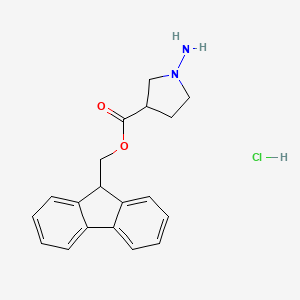
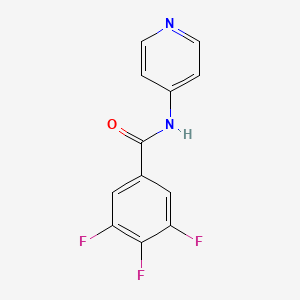
![4-(2-Fluoro-4-nitrophenoxy)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13964059.png)
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)

![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)
